molecular formula C28H28N2O5 B7752885 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

Cat. No.: B7752885
M. Wt: 472.5 g/mol
InChI Key: SSHMUHGZRLMTMG-UHFFFAOYSA-N
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Description

This compound is a cyclohexane-dicarboxamide derivative featuring a hydroxyl group at C4, a 4-methoxyphenyl substituent at C2, a methyl group at C4, and a ketone at C4. Synthesized via pseudo five-component reactions involving primary amines, diketones, and aromatic aldehydes (e.g., 4-methoxybenzaldehyde), it serves as a versatile synthon for heterocyclic chemistry due to its β-keto amide and β-hydroxy ketone functionalities .

Properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c1-28(34)17-22(31)24(26(32)29-19-9-5-3-6-10-19)23(18-13-15-21(35-2)16-14-18)25(28)27(33)30-20-11-7-4-8-12-20/h3-16,23-25,34H,17H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHMUHGZRLMTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction is carried out under specific conditions, often involving ultrasound irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of these targets. This can result in various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Core

The compound’s structural analogs differ primarily in substituents at C2 and C4, which influence physicochemical properties and reactivity:

Compound Name (ID/Reference) C2 Substituent C4 Substituent Key Features
Target Compound 4-Methoxyphenyl Methyl Electron-donating methoxy group enhances solubility in polar solvents .
OZUKAX 4-Chlorophenyl Methyl Electron-withdrawing Cl increases electrophilicity; forms N–H⋯O H-bonds.
PEWJUZ 4-Methylphenyl Methyl Methyl group improves lipophilicity; less reactive toward nucleophiles.
ZOMDUD 3-Nitrophenyl Methyl Strongly electron-withdrawing NO2 group reduces thermal stability.
K908-0012 (Diethyl ester analog) 4-Methoxyphenyl Methyl Ester groups (vs. amides) lower melting point and H-bonding potential.

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO2 in ZOMDUD) increase susceptibility to nucleophilic attack at the β-keto amide site compared to electron-donating groups (e.g., OMe in the target compound) .
  • Solubility: Methoxy and methyl substituents enhance solubility in ethanol and DMSO, whereas nitro or chloro groups favor dichloromethane .
  • Thermal Stability : Nitro-substituted analogs (ZOMDUD) decompose at lower temperatures (<200°C) compared to methoxy or methyl derivatives (>250°C) .
Reactivity in Heterocyclic Transformations

The β-keto amide moiety enables reactions with nucleophiles like hydrazines and amines:

Reaction Partner Target Compound Product Analog (OZUKAX) Product Notes
Hydrazine hydrate Tetrahydroindazole derivatives Dehydration products Methoxy group in target compound slows dehydration kinetics vs. Cl .
p-Toluidine Enamine intermediates Similar enamines Steric hindrance from methyl (PEWJUZ) reduces yield by ~15% .
Cyanoacetic hydrazide Pyrazole-carboxamide hybrids Not reported for OZUKAX Target compound’s methoxy group directs regioselectivity .
Crystallographic and Packing Behavior

Crystal structures reveal substituent-dependent intermolecular interactions:

Compound Space Group Intermolecular Interactions Packing Efficiency (%) Refinement Software
Target Compound P N–H⋯O (2.89 Å), C–H⋯π (4.12 Å) 72.5 SHELXL
OZUKAX P2₁/c N–H⋯O (2.75 Å), Cl⋯π (3.45 Å) 68.9 SHELXTL
ZOMDUD C2/c O–H⋯O (2.68 Å), NO2⋯π (3.62 Å) 65.3 WinGX

Notable Trends:

  • Hydrogen Bonding : Amide N–H groups in the target compound and OZUKAX form stronger H-bonds than ester analogs (e.g., K908-0012) .
  • Aromatic Interactions : Methoxy and nitro groups engage in C–H⋯π or lone-pair⋯π interactions, stabilizing crystal lattices .

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